molecular formula C22H18Cl2N2O3 B12388575 (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide

(S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide

Cat. No.: B12388575
M. Wt: 429.3 g/mol
InChI Key: VDXPOMCEKWAGSX-IBGZPJMESA-N
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Description

It has demonstrated significant cytotoxic activity against various cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of 6.3 μM . This compound is part of a broader class of anticancer agents designed to induce apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 151 involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields substituted 2-hydroxy-N-(arylalkyl)benzamides, which are then purified using hexane and water washes. The structure of the synthesized compounds is confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .

Industrial Production Methods: Continuous flow synthesis is an emerging method for the industrial production of anticancer drugs, including Anticancer agent 151. This method offers advantages such as better heat and mass transfer, improved process control, and safety, as well as the ability to integrate in-line analysis and purification tools . Continuous flow synthesis can produce multigram quantities of anticancer drugs efficiently, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 151 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are substituted 2-hydroxy-N-(arylalkyl)benzamides, which exhibit significant cytotoxic activity against cancer cell lines .

Scientific Research Applications

Anticancer agent 151 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

5-chloro-N-[(2S)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m0/s1

InChI Key

VDXPOMCEKWAGSX-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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